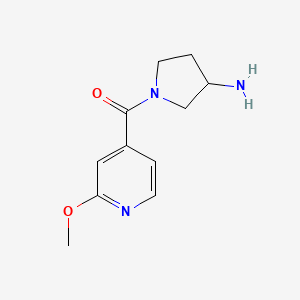

(3-Aminopyrrolidin-1-yl)(2-methoxypyridin-4-yl)methanone

Description

(3-Aminopyrrolidin-1-yl)(2-methoxypyridin-4-yl)methanone: is a chemical compound that belongs to the class of organic compounds known as pyrrolidines and pyridines. It features a pyrrolidine ring, a methoxy group, and a pyridine ring, making it a versatile molecule in various chemical and biological applications.

Properties

IUPAC Name |

(3-aminopyrrolidin-1-yl)-(2-methoxypyridin-4-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c1-16-10-6-8(2-4-13-10)11(15)14-5-3-9(12)7-14/h2,4,6,9H,3,5,7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OURFYWFJVDGOMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=C1)C(=O)N2CCC(C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Aminopyrrolidin-1-yl)(2-methoxypyridin-4-yl)methanone typically involves the following steps:

Formation of the Pyrrolidine Ring: : This can be achieved through the cyclization of amino acids or their derivatives.

Introduction of the Methoxy Group: : The methoxy group can be introduced via nucleophilic substitution reactions.

Coupling with Pyridine: : The final step involves the coupling of the pyrrolidine derivative with 2-methoxypyridine under suitable reaction conditions, often using coupling reagents like carbodiimides.

Industrial Production Methods

In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3-Aminopyrrolidin-1-yl)(2-methoxypyridin-4-yl)methanone: can undergo various chemical reactions, including:

Oxidation: : Oxidation reactions can convert the compound into its corresponding oxo derivatives.

Reduction: : Reduction reactions can reduce the pyridine ring to form pyridine derivatives.

Substitution: : Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidine or pyridine rings.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

Substitution: : Reagents like sodium hydride (NaH) and various alkyl halides are employed.

Major Products Formed

Oxidation Products: : Pyrrolidinone derivatives.

Reduction Products: : Reduced pyridine derivatives.

Substitution Products: : Various substituted pyrrolidines and pyridines.

Scientific Research Applications

Neurological Disorders

Research indicates that derivatives of 3-aminopyrrolidine can act as modulators of chemokine receptors, which are crucial in the pathology of various neurological disorders. For instance, compounds similar to (3-Aminopyrrolidin-1-yl)(2-methoxypyridin-4-yl)methanone have been studied for their ability to influence neuroinflammatory processes, potentially offering therapeutic benefits for conditions such as multiple sclerosis and Alzheimer's disease .

Cancer Treatment

The compound has been investigated for its potential antitumor activity. A patent describes its use in treating hematological disorders, including ovarian cancer and peripheral nerve sheath tumors. The mechanism involves the inhibition of specific pathways that promote cancer cell proliferation .

Table 1: Summary of Cancer Treatment Applications

| Disease Type | Mechanism of Action | Reference |

|---|---|---|

| Ovarian Cancer | Inhibition of tumor growth via chemokine modulation | |

| Peripheral Nerve Sheath Tumors | Targeting specific signaling pathways |

Pharmacological Studies

Studies have explored the pharmacokinetics and pharmacodynamics of this compound. Its ability to cross the blood-brain barrier makes it a candidate for further investigation in neuropharmacology. The compound's interaction with neurotransmitter systems may provide insights into developing treatments for depression and anxiety disorders .

Case Study 1: Modulation of Chemokine Receptors

A study published in a peer-reviewed journal demonstrated that a derivative of 3-aminopyrrolidine significantly reduced inflammation in animal models of multiple sclerosis. The compound inhibited the migration of immune cells to the central nervous system, suggesting a potential therapeutic role in managing autoimmune diseases .

Case Study 2: Antitumor Activity

In vitro studies have shown that this compound exhibits cytotoxic effects against ovarian cancer cell lines. The compound was found to induce apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It may act as an enzyme inhibitor, interacting with the active sites of enzymes and modulating their activity. The exact mechanism depends on the biological context and the specific enzyme or receptor involved.

Comparison with Similar Compounds

List of Similar Compounds

Aminopyrimidines

Aminopyridines

Pyrrolidinones

Pyridine derivatives

Biological Activity

(3-Aminopyrrolidin-1-yl)(2-methoxypyridin-4-yl)methanone, known by its CAS number 2090604-84-3, is a compound that has garnered attention for its potential biological activities. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

This compound features a pyrrolidine ring and a methoxypyridine moiety, which are significant in determining its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the context of anti-inflammatory and anti-cancer properties. Below are key findings from the literature:

1. Anti-inflammatory Effects

Studies have shown that this compound may inhibit pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory diseases. For instance, it has been noted to reduce levels of tumor necrosis factor-alpha (TNF-α) in vitro, suggesting a potential role in treating inflammatory disorders .

2. Anticancer Properties

The compound has been evaluated for its anticancer effects, particularly against specific cancer cell lines. In vitro assays demonstrated that it can induce apoptosis in cancer cells and inhibit cell proliferation. The underlying mechanism appears to involve the modulation of apoptotic pathways and cell cycle arrest .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of TNF-α production | |

| Anticancer | Induction of apoptosis in cancer cell lines | |

| Cytotoxicity | Reduced viability of specific tumor cells |

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

- Case Study on Inflammatory Response : In a model of acute lung inflammation, treatment with this compound resulted in significant reductions in inflammatory markers and improved lung function metrics compared to control groups .

- Case Study on Cancer Cell Lines : A study involving human breast cancer cell lines showed that treatment with the compound led to a dose-dependent decrease in cell viability, with IC50 values indicating potent activity against these cells .

The precise mechanism through which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may act through the following pathways:

- Inhibition of NF-kB Pathway : This pathway is crucial for regulating immune response and inflammation.

- Induction of Apoptosis : The compound may activate caspases involved in programmed cell death.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.